molecular formula C19H20N2O2 B119978 N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 151889-03-1

N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide

Cat. No. B119978
CAS RN: 151889-03-1
M. Wt: 308.4 g/mol
InChI Key: OFCLARYYBGKCHN-UHFFFAOYSA-N
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Description

“N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide” is a phenylindole . It is a chemical compound with the formula C19H20N2O2 . It is also known as 2-phenylmelatonin .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 308.375 , a density of 1.2±0.1 g/cm3, a boiling point of 512.8±40.0 °C at 760 mmHg, and a flash point of 264.0±27.3 °C .

Scientific Research Applications

Infrared Spectroscopy Analysis

N-(5-methoxy indol-3-yl)ethyl acetamide has been the subject of infrared spectroscopy analysis. Su Xue-ju (2015) utilized density functional theory (DFT) methods to perform geometry optimization of the molecule. The research involved obtaining infra-red (IR) vibrational data and converting it into an IR spectrum for analysis (Su Xue-ju, 2015).

Synthesis and Characterization in Pharmacology

A study by Duranti et al. (1992) reported the synthesis of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-bromomelatonin), showcasing its high relative binding affinity in vitro with melatonin receptors. The study highlights its potential as a potent agonist in physiological studies (Duranti et al., 1992).

Antiallergic Agents Research

Research by Menciu et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides as novel antiallergic compounds. Their study synthesized various derivatives and assessed their antiallergic potency, leading to the identification of potent compounds in this class (Menciu et al., 1999).

Structural and Molecular Studies

The work by Karmakar et al. (2009) and Kalita et al. (2010) on co-crystals and salts of quinoline derivatives with an amide bond, including N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, has contributed to understanding the molecular structure and properties of these compounds (Karmakar et al., 2009); (Kalita et al., 2010).

Comparative Metabolism Studies

Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential risks of such compounds (Coleman et al., 2000).

Mechanism of Action

Target of Action

2-Phenylmelatonin, also known as UCM 608 or N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide, is a highly potent melatonin agonist . It primarily targets the melatonin receptors MT1 and MT2 . These receptors are involved in synchronizing circadian rhythms and are important targets for treating sleep and mood disorders, type-2 diabetes, and cancer .

Mode of Action

2-Phenylmelatonin interacts with its targets, the MT1 and MT2 receptors, by binding to them with higher affinity and greater potency than melatonin itself . The EC50 values for G protein activation in MT1 and MT2-transfected cells are 65 and 58 pM respectively . This interaction results in the activation of these receptors, leading to various downstream effects.

Biochemical Pathways

The activation of MT1 and MT2 receptors by 2-Phenylmelatonin affects several biochemical pathways. These receptors are G protein-coupled receptors (GPCRs) that respond to the neurohormone melatonin . They share canonical helical 7-transmembrane (7-TM) topology , and their activation can lead to various downstream effects, including the synchronization of circadian rhythms .

Pharmacokinetics

It is known that the bioavailability of oral melatonin, which is structurally similar to 2-phenylmelatonin, ranges from 9 to 33% . Factors such as age, caffeine, smoking, oral contraceptives, feeding status, and fluvoxamine can affect the pharmacokinetics of melatonin , and it is possible that they may also influence the pharmacokinetics of 2-Phenylmelatonin.

Result of Action

The activation of MT1 and MT2 receptors by 2-Phenylmelatonin leads to various molecular and cellular effects. For example, in isolated strips of the guinea-pig proximal colon, 2-Phenylmelatonin caused a concentration-dependent contractile response . This suggests that 2-Phenylmelatonin may have a role in regulating gastrointestinal motility.

Action Environment

The action, efficacy, and stability of 2-Phenylmelatonin can be influenced by various environmental factors. For instance, the presence of other molecules, such as caffeine or oral contraceptives, can affect the pharmacokinetics of 2-Phenylmelatonin . Additionally, the physiological environment, such as the pH or temperature, could potentially influence the stability and action of 2-Phenylmelatonin.

Biochemical Analysis

Biochemical Properties

2-Phenylmelatonin has been found to selectively bind to MT1 and MT2 receptors . The pKi values for MT1 and MT2 are 10.7 and 10.4 respectively . This interaction with melatonin receptors suggests that 2-Phenylmelatonin may play a role in the regulation of circadian rhythms and other physiological processes mediated by melatonin.

Cellular Effects

The cellular effects of 2-Phenylmelatonin are largely tied to its role as a melatonin receptor agonist

Molecular Mechanism

The molecular mechanism of action of 2-Phenylmelatonin involves its high affinity for melatonin membrane receptors By binding to these receptors, it can influence various cellular processes

properties

IUPAC Name

N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCLARYYBGKCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398573
Record name 2-PHENYLMELATONIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151889-03-1
Record name N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151889-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-PHENYLMELATONIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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